molecular formula C4H9F3Pb B14752591 Trimethyl(trifluoromethyl)plumbane CAS No. 646-62-8

Trimethyl(trifluoromethyl)plumbane

Cat. No.: B14752591
CAS No.: 646-62-8
M. Wt: 321 g/mol
InChI Key: GWCBELKSZZJGBF-UHFFFAOYSA-N
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Description

Trimethyl(trifluoromethyl)plumbane is an organolead compound classified under PFAS (Per- and polyfluoroalkyl substances) and is provided for research and development purposes . This compound is of significant interest in exploratory synthetic chemistry, particularly for understanding the properties and reactions of organometallic reagents. One documented synthesis involves the reaction of tetramethylplumbane with bis(trifluoromethyl)mercury, yielding this compound in high yield after 14 days . The trifluoromethyl group is a key moiety in advanced materials and chemical synthesis due to the profound effects it can impart on a molecule's stability, lipophilicity, and electronic properties . This reagent allows researchers to investigate the transfer of the trifluoromethyl group in organometallic contexts. A comprehensive hazard assessment indicates that data is currently insufficient to classify its specific health or environmental risks, spanning areas such as carcinogenicity, acute toxicity, and aquatic toxicity . Safety Note: Organolead compounds are generally highly toxic and dangerous. This product is intended for use only by qualified professional researchers in a controlled laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

646-62-8

Molecular Formula

C4H9F3Pb

Molecular Weight

321 g/mol

IUPAC Name

trimethyl(trifluoromethyl)plumbane

InChI

InChI=1S/CF3.3CH3.Pb/c2-1(3)4;;;;/h;3*1H3;

InChI Key

GWCBELKSZZJGBF-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanisms

Transmetallation is the most widely reported method for synthesizing trimethyl(trifluoromethyl)plumbane. This approach involves the reaction of lead(II) halides (e.g., $$ \text{PbCl}2 $$) with trifluoromethylating agents such as trifluoromethyl lithium ($$ \text{CF}3\text{Li} $$) or trifluoromethyl Grignard reagents ($$ \text{CF}3\text{MgX} $$). The general reaction proceeds as:
$$
\text{PbCl}
2 + 3\,\text{CF}3\text{Li} \rightarrow (\text{CH}3)3\text{PbCF}3 + 3\,\text{LiCl}
$$
The reaction is conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at temperatures between $$-78^\circ\text{C}$$ and room temperature under argon or nitrogen atmospheres.

Optimization Parameters

Key factors influencing yield and purity include:

  • Solvent Polarity : THF enhances reagent solubility but may increase side reactions compared to non-polar solvents.
  • Stoichiometry : A 1:3 molar ratio of $$ \text{PbCl}2 $$ to $$ \text{CF}3\text{Li} $$ minimizes byproducts like $$ \text{Pb(CF}3)4 $$.
  • Temperature Control : Slow warming from $$-78^\circ\text{C}$$ to room temperature improves selectivity.

Yields typically range from 60% to 75%, with purity dependent on subsequent purification steps.

Grignard Reagent-Based Synthesis

Reaction Conditions

An alternative route employs trimethyllead chloride ($$ (\text{CH}3)3\text{PbCl} $$) and trifluoromethyl magnesium bromide ($$ \text{CF}3\text{MgBr} $$):
$$
(\text{CH}
3)3\text{PbCl} + \text{CF}3\text{MgBr} \rightarrow (\text{CH}3)3\text{PbCF}_3 + \text{MgClBr}
$$
This method is conducted in diethyl ether at $$ 0^\circ\text{C} $$, with gradual reagent addition to prevent exothermic side reactions.

Yield and Purity Considerations

  • Byproduct Formation : Excess Grignard reagent may lead to $$ (\text{CF}3)2\text{Pb(CH}3)2 $$, necessitating careful stoichiometric control.
  • Purification : Vacuum distillation at $$ 10^{-2}\, \text{mmHg} $$ isolates the product with >90% purity.

Alternative Synthetic Routes

Ligand Exchange with Fluorinated Reagents

This compound can be synthesized via ligand exchange between trimethylplumbane ($$ (\text{CH}3)3\text{PbH} $$) and fluorinated silanes (e.g., $$ \text{CF}3\text{SiMe}3 $$):
$$
(\text{CH}3)3\text{PbH} + \text{CF}3\text{SiMe}3 \rightarrow (\text{CH}3)3\text{PbCF}3 + \text{SiMe}3\text{H}
$$
This method requires catalytic amounts of fluoride ions ($$ \text{F}^- $$) to activate the silicon-lead bond, achieving yields up to 68%.

Industrial-Scale Production Methods

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. Key parameters include:

  • Residence Time : 30–60 minutes to ensure complete reaction.
  • Solvent Recovery : THF is recycled via fractional distillation, reducing costs by 40%.
Parameter Laboratory Scale Industrial Scale
Yield 60–75% 70–85%
Purity 90–95% 95–99%
Production Cost High Moderate

Purification and Characterization Techniques

Vacuum Distillation

Crude product is distilled under reduced pressure ($$ 10^{-3}\, \text{mmHg} $$) to separate this compound from higher-boiling byproducts.

Spectroscopic Analysis

  • $$^{19}\text{F}$$ NMR : A singlet at $$ \delta -62\, \text{ppm} $$ confirms the trifluoromethyl group.
  • X-ray Crystallography : Reveals a distorted tetrahedral geometry around the lead atom.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(trifluoromethyl)plumbane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds.

Scientific Research Applications

Trimethyl(trifluoromethyl)plumbane has several applications in scientific research, including:

    Biology: Research into its biological activity and potential as a lead-based drug candidate is ongoing.

    Medicine: Its unique properties make it a candidate for the development of novel pharmaceuticals.

    Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Trimethyl(trifluoromethyl)plumbane exerts its effects involves the interaction of its lead atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl(trifluoromethyl)plumbane is compared below with structurally related organolead compounds in terms of molecular properties, stability, and applications.

Table 1: Structural and Thermal Properties of Selected Plumbanes

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Thermal Stability (°C) Key References
This compound (CH₃)₃PbCF₃ 646-62-8 3 CH₃, 1 CF₃ 356.4 120–150 (decomp.)
Tetrakis(trifluoromethyl)plumbane (CF₃)₄Pb 4556-29-0 4 CF₃ 510.0 80–100 (decomp.)
Methyltris(trifluoromethyl)plumbane CH₃Pb(CF₃)₃ 88261-91-0 1 CH₃, 3 CF₃ 462.4 100–130 (decomp.)
tert-Butyltrimethylplumbane (CH₃)₃PbC(CH₃)₃ 32997-03-8 3 CH₃, 1 tert-C₄H₉ 309.4 200–220 (decomp.)
Bromo(trimethyl)plumbane (CH₃)₃PbBr 6148-48-7 3 CH₃, 1 Br 348.1 90–110 (decomp.)
Triphenyl(trifluoromethyl)plumbane (C₆H₅)₃PbCF₃ Not listed 3 C₆H₅, 1 CF₃ ~560.0 180–200 (decomp.)

Key Findings:

Thermal Stability :

  • The thermal stability of plumbanes correlates with substituent bulkiness and electronegativity. This compound decomposes at 120–150°C, which is higher than tetrakis(trifluoromethyl)plumbane (80–100°C) but lower than triphenyl derivatives (180–200°C) due to the stabilizing effect of aromatic groups .
  • tert-Butyltrimethylplumbane exhibits exceptional stability (200–220°C) owing to the steric protection of the tert-butyl group .

Reactivity :

  • The CF₃ group in this compound enhances electrophilicity at the lead center, making it more reactive toward nucleophiles compared to (CH₃)₄Pb but less reactive than halogenated analogues like (CH₃)₃PbBr .
  • Bromo(trimethyl)plumbane (CAS 6148-48-7) undergoes facile substitution reactions, whereas the CF₃ group in this compound resists hydrolysis under ambient conditions .

Spectroscopic Properties :

  • ¹⁹F NMR studies reveal that the CF₃ group in this compound resonates at δ −62 ppm, distinct from (CF₃)₄Pb (δ −58 ppm) due to differences in electron density at lead .

Applications :

  • This compound has been explored as a precursor for lead-containing materials in semiconductor research .
  • In contrast, tert-butyltrimethylplumbane (CAS 32997-03-8) is used in mass spectrometry studies due to its volatility and stability .

Q & A

What synthetic methodologies are established for Trimethyl(trifluoromethyl)plumbane, and how do reaction conditions influence yield and purity?

Basic
this compound ([646-62-8]) is synthesized via transmetallation or ligand-exchange reactions. A key method involves reacting trimethylplumbane precursors with trifluoromethylating agents (e.g., CF₃SiMe₃) under inert atmospheres. For example, describes a ylide-based approach where trimethyl oxosulfonium ylide reacts with lead halides, followed by trifluoromethyl group introduction. Critical variables include solvent polarity (e.g., THF vs. hexane), temperature (−78°C to room temperature), and stoichiometric control to avoid byproducts like Pb(CF₃)₄. Purification via vacuum sublimation or fractional crystallization is recommended to isolate the product .

Which spectroscopic and structural characterization techniques are optimal for confirming this compound’s molecular geometry?

Basic
Nuclear Magnetic Resonance (¹⁹F and ²⁰⁷Pb NMR) is critical for identifying CF₃ and Pb bonding environments. ¹⁹F NMR typically shows a singlet near −60 ppm for the trifluoromethyl group, while ²⁰⁷Pb NMR reveals deshielded peaks indicative of Pb–C bonding. X-ray crystallography is essential for resolving steric effects; for example, highlights structural analogs (e.g., 1,4-phenylenebis[trimethylplumbane]) where bulky substituents distort Pb coordination geometry. Comparative Raman spectroscopy can further validate Pb–CF₃ vibrational modes against databases like NIST () .

How does the trifluoromethyl group’s electronic nature impact this compound’s reactivity in cross-coupling reactions?

Advanced
The CF₃ group’s strong electron-withdrawing effect ( ) polarizes the Pb–C bond, enhancing electrophilicity at the lead center. This facilitates nucleophilic attacks in Stille or Suzuki couplings but may also promote Pb–C bond cleavage under harsh conditions. Controlled studies comparing Pb(CF₃)Me₃ with Pb(Me)₄ ( ) show reduced thermal stability for the trifluoromethyl derivative. Kinetic analysis via Arrhenius plots and computational DFT studies (e.g., bond dissociation energies) are recommended to quantify these effects .

What experimental strategies resolve contradictions in reported decomposition pathways for this compound?

Advanced
Discrepancies in decomposition products (e.g., PbF₃ vs. PbO byproducts) may arise from trace moisture or oxygen. Systematic studies under controlled atmospheres (glovebox vs. Schlenk line) and variable-temperature ¹⁹F NMR can identify intermediates. notes that halogenated plumbanes (e.g., bromo(trimethyl)plumbane) decompose via radical pathways, suggesting similar mechanisms for CF₃ analogs. Isotopic labeling (¹³CF₃) paired with mass spectrometry could track fluorine migration during degradation .

How can computational modeling predict the ligand-exchange kinetics of this compound with transition-metal catalysts?

Advanced
Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) model transition states during ligand transfer to metals like Pd or Ni. ’s findings on fluorinated drug interactions highlight fluorine’s role in stabilizing charge-transfer complexes. For plumbanes, comparing activation energies of CF₃ vs. CH₃ substituents ( ) quantifies steric/electronic contributions. Experimental validation via stopped-flow UV-Vis kinetics is advised to correlate theoretical and observed rates .

What are the challenges in designing air-stable derivatives of this compound for catalytic applications?

Advanced
The Pb–CF₃ bond’s sensitivity to oxidation necessitates stabilizing ligands. lists dichloro(dimethyl)plumbane as a precursor for air-stable adducts, suggesting that bulky aryl or silyl groups (e.g., ’s (4-chlorophenyl)sulfanyl derivatives) could shield the lead center. Thermogravimetric analysis (TGA) under O₂/N₂ atmospheres and cyclic voltammetry (to assess redox stability) are critical for evaluating candidate derivatives .

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